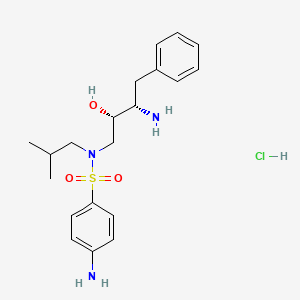Darunavir impurity 7 (S,S-isomer)
CAS No.:
Cat. No.: VC18550869
Molecular Formula: C20H30ClN3O3S
Molecular Weight: 428.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H30ClN3O3S |
|---|---|
| Molecular Weight | 428.0 g/mol |
| IUPAC Name | 4-amino-N-[(2S,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C20H29N3O3S.ClH/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16;/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3;1H/t19-,20-;/m0./s1 |
| Standard InChI Key | BGOWVXGSHKRYIU-FKLPMGAJSA-N |
| Isomeric SMILES | CC(C)CN(C[C@@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N.Cl |
| Canonical SMILES | CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N.Cl |
Introduction
Structural Identification and Stereochemical Significance
Chemical Identity
Darunavir Impurity 7 (S,S-Isomer) is systematically named 4-Amino-N-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide . Its structure features a benzenesulfonamide core substituted with an amino group at the para position, linked to a chiral hydroxybutyl side chain with (2S,3S) stereochemistry (Fig. 1). The isobutyl and phenyl groups further contribute to its stereoelectronic profile, influencing its interaction with biological targets and chromatographic behavior.
Stereochemical Configuration
The “S,S” designation refers to the absolute configuration at the C2 and C3 positions of the butyl chain. This stereochemistry distinguishes it from darunavir’s active pharmaceutical ingredient (API), which contains (2R,3S) configurations in its analogous structural motif . Even minor stereochemical deviations can alter pharmacological activity or toxicity, necessitating precise control during synthesis and purification .
Synthetic Pathways and Process-Related Formation
Origin in Darunavir Synthesis
Darunavir’s synthesis involves coupling a bicyclic furofuranol side chain to a sulfonamide backbone . Impurity 7 may form via:
-
Epimerization: Acidic or basic conditions during coupling reactions can invert stereochemistry at C2 or C3, yielding the (S,S)-isomer .
-
Incomplete Purification: Residual intermediates from earlier stages, such as unprotected amine precursors, may persist if purification protocols are insufficient .
For example, the synthesis of darunavir’s furofuranol intermediate from isocitric acid involves multiple steps where stereochemical integrity is vulnerable. Epimerization at C2 or C3 during amidation or cyclization stages can generate Impurity 7 as a byproduct .
Key Synthetic Impurities
Comparative studies of darunavir’s synthetic impurities reveal that Impurity 7 is structurally related to other isomers, such as the (3S,3aS,6aR)-configured isomer (CAS 799241-75-1) . These isomers differ in the stereochemistry of the furofuranol moiety, highlighting the challenges in achieving enantiomeric purity during large-scale synthesis .
Degradation Pathways and Stability Profile
Hydrolytic Degradation
Darunavir is susceptible to hydrolysis under acidic and alkaline conditions. Stress testing under ICH guidelines revealed that Impurity 7 forms predominantly in acidic hydrolysis (0.1 N HCl, 60°C) . The proposed mechanism involves:
-
Cleavage of the carbamate linkage in darunavir’s structure.
-
Rearrangement of the resulting amine intermediates.
-
Re-formation of the sulfonamide bond with retention of (S,S) stereochemistry .
In contrast, oxidative and photolytic conditions produce distinct degradation products, underscoring the specificity of Impurity 7’s formation pathway .
Structural Confirmation
The impurity’s structure was confirmed using:
-
High-Resolution Mass Spectrometry (HRMS): Observed at m/z 392.1995 (calculated 392.2008 for ) .
-
NMR Spectroscopy: and NMR data confirmed the (S,S) configuration through coupling constants and nuclear Overhauser effects (NOEs) .
Analytical Characterization and Quantification
Chromatographic Methods
Ultra-performance liquid chromatography (UPLC) with mass spectrometry (MS) detection is the gold standard for resolving Impurity 7 from darunavir and other isomers. Key parameters include:
| Parameter | Value |
|---|---|
| Column | Hibar Purospher C18 (250 mm) |
| Mobile Phase | 0.01 M ammonium formate (pH 3.0)/acetonitrile (50:50) |
| Detection Wavelength | 263 nm |
| Retention Time | 8.2 min (Impurity 7) vs. 10.5 min (darunavir) |
Spectroscopic Data
-
IR Spectroscopy: Peaks at 3350 cm (N-H stretch) and 1650 cm (C=O stretch) .
-
HRMS/MS Fragmentation: Key fragments at m/z 274.1 (benzenesulfonamide moiety) and 118.1 (hydroxybutyl chain) .
Regulatory and Quality Control Considerations
ICH Guidelines
Per ICH Q3A(R2), Impurity 7 must be controlled at ≤0.15% in darunavir drug substance . Specifications include:
-
Identification Threshold: 0.10% (requires structural confirmation).
-
Qualification Threshold: 0.15% (requires toxicological assessment) .
Stability-Indicating Methods
Validated LC-MS methods must demonstrate specificity for Impurity 7 in the presence of darunavir and other degradation products. Forced degradation studies confirm method robustness across pH, temperature, and oxidative conditions .
Toxicological and Pharmacological Implications
While darunavir’s safety profile is well-established, data on Impurity 7’s toxicity remain limited. Structural analogs suggest potential risks include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume